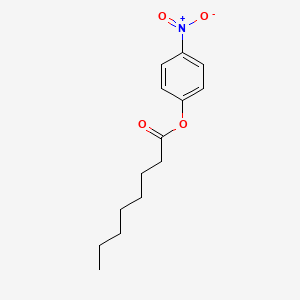

4-Nitrophenyl caprylate

説明

4-Nitrophenyl caprylate (4-NPCL) is an ester of 4-nitrophenol and caprylic acid, and is a useful synthetic intermediate for the preparation of a variety of compounds. 4-NPCL is also used as a reagent for the detection of certain enzymes, and has been studied for its potential use in pharmaceuticals, cosmetics, and other industrial applications. In

科学的研究の応用

Synthesis and Characterization

- Copolymer Synthesis : 4-Nitrophenyl acrylate (NPA), a precursor to 4-Nitrophenyl caprylate, has been used in the synthesis and characterization of copolymers. Studies have explored copolymerization with styrene and methyl methacrylate, providing insights into monomer reactivity ratios and molecular weights of the polymers. These copolymers have been characterized using techniques like IR, NMR, and thermogravimetric analyses (Thamizharasi et al., 1996); (Thamizharasi et al., 1999).

Biomedical Research

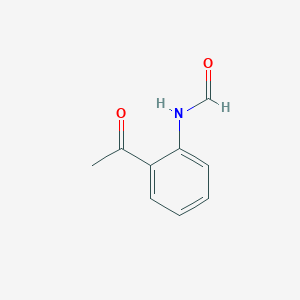

- Antiproliferative Activity : N-(4-nitrophenyl)acrylamide, related to this compound, was studied for its antiproliferative activity on HeLa cell lines. Despite being recognized as toxic, it showed low toxicity on cancer cells, indicating potential for biomedical research applications (Tanış et al., 2019).

Polymer and Material Science

- Grafting on Surfaces : The grafting of 4-nitrophenyl groups on various surfaces like carbon and metallic substrates has been achieved without electrochemical induction. This method involves using 4-nitrobenzene diazonium tetrafluoroborate salt, leading to the formation of multilayer coatings on these substrates (Adenier et al., 2005).

- High-Internal-Phase Emulsions : 4-Nitrophenyl acrylate has been used in creating water-in-oil high-internal-phase emulsions (HIPEs), leading to highly porous monolithic materials. These materials show reactivity towards nucleophiles, demonstrating potential in creating reactive monolithic polymer supports (Krajnc et al., 2005).

Catalysis and Enzyme Studies

- Catalytic Hydrolysis : Studies on hydrolysis of nitrophenyl esters catalyzed by polymers containing benzyl groups have investigated the mechanism involving this compound. These findings contribute to understanding the catalysis process in aqueous media (Pshezhetskii et al., 1974).

- Lipoprotein Lipase Catalysis : Research on lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters, including p-nitrophenyl caprylate, has provided insights into the interfacial reaction dynamics and the acyl-enzyme mechanism, enhancing our understanding of enzymatic activity (Burdette & Quinn, 1986).

Chemical Analysis and Detection

- Chromogenic and Fluorogenic Substrates : this compound has been used in assays as a chromogenic lipid substrate for enzyme activities, such as lipase. Its hydrolysis leads to a colorimetric change, useful in quantitative analyses (Yeoh et al., 1986).

作用機序

Target of Action

4-Nitrophenyl caprylate, also known as 4-Nitrophenyl octanoate, is a compound with the molecular formula C14H19NO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that 4-nitrophenyl esters are used to prepare acylation synthons rapidly . These synthons are then used for the acylation of biomolecules, a standard method for indirect radiolabelling .

Biochemical Pathways

This compound is known to be hydrolyzed by esterases . Esterases are enzymes that catalyze the hydrolysis of esters into an acid and alcohol. In the case of this compound, the esterase EstMY was found to hydrolyze it . This reaction is part of the broader ester hydrolysis pathway, which plays a crucial role in the metabolism of lipids.

Pharmacokinetics

Its use in the preparation of acylation synthons for indirect radiolabelling suggests that it may have potential applications in drug delivery and diagnostic imaging .

Result of Action

The hydrolysis of this compound by esterases results in the production of 4-Nitrophenol and caprylic acid . This reaction is reversible and can lead to the formation of the original ester under certain conditions .

Action Environment

The action of this compound, like many other biochemical reactions, can be influenced by various environmental factors. For instance, the activity of the esterase EstMY, which hydrolyzes this compound, was found to be highest at 35°C and pH 8.5 . This suggests that the efficacy of this compound could be influenced by temperature and pH.

生化学分析

Biochemical Properties

4-Nitrophenyl caprylate plays a crucial role in biochemical reactions as a substrate for various enzymes. It is commonly used to study the activity of lipases and esterases, which catalyze the hydrolysis of ester bonds. When this compound is hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This property makes it an excellent tool for monitoring enzyme kinetics and activity.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymes involved in lipid metabolism. It can affect cell signaling pathways by modulating the activity of lipases and esterases, which are crucial for the breakdown and synthesis of lipids . Additionally, the hydrolysis of this compound can impact gene expression and cellular metabolism by altering the levels of 4-nitrophenol and other metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lipases and esterases. These enzymes bind to this compound and catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and caprylic acid . This reaction is essential for studying enzyme kinetics and understanding the catalytic efficiency of lipases and esterases. The release of 4-nitrophenol can be monitored spectrophotometrically, providing insights into the enzyme’s activity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C), but it can degrade over time, especially under conditions of high temperature or prolonged exposure to light . Long-term studies have shown that the hydrolysis of this compound by lipases and esterases can lead to changes in cellular function, including alterations in lipid metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it serves as a useful substrate for studying enzyme activity without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects are important for determining the appropriate dosage for experimental studies and avoiding adverse effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-nitrophenol and caprylic acid . These metabolites can further participate in various metabolic processes, including energy production and synthesis of other biomolecules

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can interact with target enzymes . The distribution of this compound within cells can influence its activity and effectiveness as a substrate in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that this compound is available to interact with the appropriate enzymes and participate in biochemical reactions

特性

IUPAC Name |

(4-nitrophenyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDEJQGAZSTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075166 | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956-10-1 | |

| Record name | 4-Nitrophenyloctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1956-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl caprylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-nitrophenyl octanoate useful in studying esterases?

A: 4-Nitrophenyl octanoate serves as a convenient substrate for studying esterases because its hydrolysis reaction is easily detectable. When the ester bond in 4-nitrophenyl octanoate is cleaved by an esterase, it releases 4-nitrophenol. [, ] 4-Nitrophenol exhibits a yellow color, allowing for a simple visual assessment of enzyme activity. [] This color change can be quantified using spectrophotometry, providing a precise measurement of enzyme activity. [, ]

Q2: How does the length of the fatty acid chain in the substrate affect its interaction with esterases?

A: Research suggests that the length of the fatty acid chain can influence the substrate's interaction with esterases. For instance, one study utilizing engineered Escherichia coli to express an esterase found that the enzyme exhibited higher activity towards 4-nitrophenyl octanoate compared to 4-nitrophenyl palmitate, indicating a preference for shorter carbon chains. [] This suggests that the enzyme's active site might be better suited for accommodating and interacting with shorter chain substrates. Similarly, a study characterizing a novel lipase, LipB, from Aspergillus niger F044 revealed 4-nitrophenyl octanoate as the optimal substrate. [] This specificity highlights the importance of substrate structure in enzyme-substrate interactions.

Q3: Beyond its use in enzymatic studies, are there any potential applications of 4-nitrophenyl octanoate being explored?

A: While 4-nitrophenyl octanoate is primarily recognized as a tool in biochemical research, one research project is investigating its potential in addressing a significant environmental challenge. The project explores the use of genetically engineered Escherichia coli that produce an esterase capable of breaking down lipids. [] These lipids, often accumulating as fatbergs in sewer systems, pose a persistent problem for wastewater management. [] The researchers propose introducing the engineered bacteria into bioreactors containing isolated fatberg material. [] The esterase produced by the bacteria would then break down the lipids into glycerol and fatty acids. [] This breakdown could potentially prevent the lipids from resolidifying and reduce the formation of new fatbergs, offering a more sustainable solution for wastewater treatment. []

- Engineered Escherichia coli with estA Gene Produces an Esterase to Break Ester Bonds Between Fatty Acids and 4-Nitrophenol.

- [Cloning, expression and characterization of a novel lipase gene lipB from Aspergillus niger F044].

- Plant biochemistry of xenobiotics. Purification and properties of a wheat esterase hydrolyzing the plasticizer chemical, bis(2-ethylhexyl)phthalate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

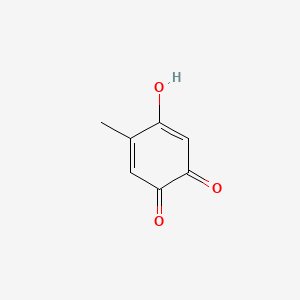

![3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B1220918.png)

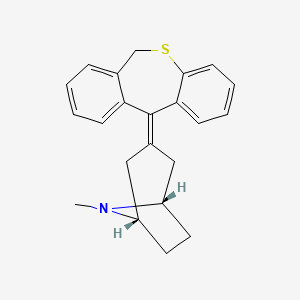

![8-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol](/img/structure/B1220932.png)

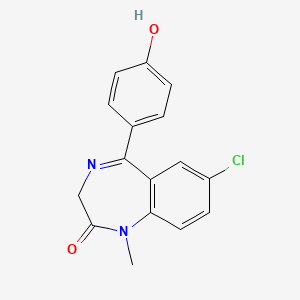

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)